molecular formula C₂₀H₂₂O₉S₂ B1140202 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose CAS No. 20204-80-2

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose

Cat. No.: B1140202
CAS No.: 20204-80-2
M. Wt: 470.51
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Description

IUPAC Nomenclature and Systematic Identification

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose is systematically identified using IUPAC guidelines as [(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate . Its molecular formula is C₂₀H₂₂O₉S₂ , with a molecular weight of 470.5 g/mol . The compound’s CAS registry number is 20204-80-2 , and its SMILES notation is CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3COC@HC@@HOS(=O)(=O)C4=CC=C(C=C4)C , which encodes its stereochemical configuration.

Table 1: Systematic identifiers for 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose

Property Value
IUPAC Name [(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
CAS Number 20204-80-2
Molecular Formula C₂₀H₂₂O₉S₂
Molecular Weight 470.5 g/mol
InChI Key NJSSICCENMLTKO-HRCBOCMUSA-N

Molecular Geometry and Conformational Analysis

The compound features a bicyclo[3.2.1]octane core formed by the 1,6-anhydro bridge, with p-toluenesulfonyl groups at positions 2 and 4. The glucopyranose ring adopts a chair conformation , stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 3 and the adjacent oxygen atoms. The two p-toluenesulfonyl groups occupy equatorial positions, minimizing steric strain.

Computational models derived from PubChem’s 3D conformer data indicate bond lengths of 1.42–1.45 Å for the anhydro C–O bonds and 1.76–1.79 Å for the sulfonyl S–O bonds. The dihedral angle between the two aromatic rings of the p-toluenesulfonyl groups is approximately 85° , reflecting torsional flexibility.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound are not widely reported, its structure has been corroborated through NMR spectroscopy and mass spectrometry . For example, $$^1$$H NMR spectra reveal distinct signals for the anhydro bridge protons (δ 3.99 ppm) and aromatic protons of the p-toluenesulfonyl groups (δ 7.70–7.80 ppm). Comparative analysis with related 1,6-anhydro sugars, such as 1,6-anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose , confirms the retention of the bicyclic framework upon functionalization.

Comparative Analysis with Related Anhydro Sugar Derivatives

Table 2: Structural and functional comparisons with related anhydro sugars

Compound Key Structural Features Reactivity Profile
1,6-Anhydro-β-D-glucopyranose (levoglucosan) No sulfonyl groups; single anhydro bridge Limited reactivity due to absence of leaving groups
1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose Mono-sulfonylated at position 4 Selective nucleophilic substitution at C4
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose Di-sulfonylated at positions 2 and 4 Enhanced reactivity for dual functionalization

The introduction of two p-toluenesulfonyl groups significantly alters the compound’s electronic and steric properties compared to non-sulfonated analogs. The electron-withdrawing sulfonyl groups increase the susceptibility of C2 and C4 to nucleophilic displacement reactions , making the compound a versatile intermediate for synthesizing fluorinated or deoxygenated sugars. For instance, it has been used to prepare 2,4-dideoxy-2,4-difluoroglucose via fluorination with diethylaminosulfur trifluoride (DAST).

In contrast to mono-sulfonylated derivatives, the di-substituted analog exhibits reduced solubility in polar solvents due to increased lipophilicity from the aromatic rings. This property is advantageous in purification processes involving non-polar solvents.

Properties

IUPAC Name

[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSICCENMLTKO-HRCBOCMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676208
Record name (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20204-80-2
Record name (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

It is known to be used in synthesis reactions with anhydro sugars, suggesting it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

Given its role in synthesis reactions with anhydro sugars, it may influence cell function by participating in these reactions

Molecular Mechanism

It is known to participate in synthesis reactions with anhydro sugars, suggesting it may interact with biomolecules involved in these reactions

Biological Activity

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose (CAS Number: 20204-80-2) is a synthetic compound derived from β-D-glucopyranose, modified to include two p-toluenesulfonyl groups. This compound has garnered attention in biochemical research for its potential biological activities, particularly as an inhibitor of glycosidases and its role in synthetic organic chemistry.

The molecular formula of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose is C₁₈H₂₂O₉S₂, with a molecular weight of approximately 470.51 g/mol. It is characterized by the following properties:

PropertyValue
Density1.54 g/cm³
Boiling Point689.56 °C at 760 mmHg
Melting Point108-110 °C
SolubilityChloroform, Ethyl Acetate
Flash Point370.83 °C

Glycosidase Inhibition

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose has been studied for its inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The inhibition of these enzymes can have significant implications in treating various diseases, including lysosomal storage disorders and certain types of cancer.

Case Study: Inhibition Mechanism
Research has demonstrated that this compound acts as a competitive inhibitor of specific glycosidases. For example, a study highlighted its effectiveness against glucosidases involved in the metabolism of glycogen and glycoproteins. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, which prevents the substrate from binding to the active site of the enzyme.

Synthesis and Application

The synthesis of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose typically involves protecting the hydroxyl groups of glucopyranose with sulfonyl groups to increase stability and reactivity in subsequent reactions. This compound is often used as an intermediate in organic synthesis and has applications in drug development due to its ability to modify carbohydrate structures.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Glycosidase InhibitionCompetitive inhibitor affecting enzyme activity
Antifungal PotentialPotential activity against fungal pathogens
Synthetic ApplicationsUsed as an intermediate in carbohydrate synthesis

Scientific Research Applications

Intermediate in Synthesis

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for selective reactions that can lead to the formation of complex molecules.

  • Pharmaceutical Synthesis : It is utilized to synthesize glycosylated compounds, which are crucial for developing drugs with improved efficacy and specificity. For instance, it has been used in the synthesis of fluorinated glucopyranose analogues, which have shown promise in enhancing lipophilicity and bioavailability of pharmaceutical agents .

Research and Development

The compound is also significant in research settings, particularly in the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable tool for medicinal chemists.

  • Anticancer Research : Studies have indicated that derivatives of glucopyranose can exhibit anticancer properties. The modification of glucopyranose structures, including those derived from 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose, has led to compounds that demonstrate activity against specific cancer cell lines .

Biochemical Applications

In biochemical contexts, this compound can be used as a protective group for hydroxyl functionalities during synthetic procedures. This protection is crucial for selective reactions where other functional groups may interfere.

  • Glycosylation Reactions : The sulfonyl groups provide stability and can be removed under mild conditions, allowing for the selective formation of glycosidic bonds essential in carbohydrate chemistry .

Case Study 1: Synthesis of Fluorinated Glucose Analogues

A systematic study investigated the synthesis of mono-, di-, and trifluorinated glucopyranose analogues using 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose as an intermediate. The results demonstrated that fluorination at specific positions significantly altered the lipophilicity and solvation energies of the analogues, providing insights into their potential pharmacokinetic properties .

Case Study 2: Anticancer Activity Evaluation

Research involving derivatives synthesized from 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose revealed promising anticancer activities. Compounds were tested against various human cancer cell lines (e.g., HeLa and HCT15), showing significant inhibition of cell proliferation linked to their structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Substitution and Polymerization Reactions

The presence of tosyl groups significantly impacts reactivity compared to analogs with benzyl, acetyl, or azido substituents. Key comparisons include:

Compound Substituents Reactivity Application Reference
1,6-Anhydro-2,4-di-O-tosyl-β-D-glucopyranose C2 and C4 tosyl High reactivity in nucleophilic substitution (e.g., ammonolysis to diamino derivatives) Drug intermediate for diabetes research
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose C2, C3, and C4 benzyl Lower reactivity in anhydro ring formation due to steric hindrance Copolymerization with acetylated analogs
1,6-Anhydro-2,4-diazido-β-D-glucopyranose C2 and C4 azido Conformational distortion (1S0-skew form) due to polar 1,3-diaxial interactions Synthesis of amino sugars
1,6-Anhydro-3-O-acetyl-2,4-di-O-benzyl-β-D-glucopyranose C3 acetyl, C2 and C4 benzyl Reactivity ratio (r1=0.06) in copolymerization with tri-O-benzyl analog Stereoregular polysaccharide synthesis
  • Key Findings :
    • Tosyl groups enhance leaving-group ability, enabling efficient substitution at C2 and C4, whereas benzyl groups hinder reactivity due to steric and electronic effects .
    • In copolymerizations, the reactivity ratio of the tri-O-benzyl analog (r2=3.3) is 55-fold higher than its di-O-benzyl counterpart (r1=0.06), highlighting the influence of substituent number and position on chain propagation .
    • Azido substituents induce boat conformations via 1,3-diaxial interactions, whereas tosyl groups favor chair conformations due to reduced steric strain .

Conformational and Thermodynamic Stability

Tosylated derivatives exhibit distinct conformational behavior compared to hydrogen-bonded or van der Waals-stabilized analogs:

Compound Conformation Intermolecular Interactions Glass Transition (Tg) Reference
1,6-Anhydro-2,4-di-O-tosyl-β-D-glucopyranose 4C1 chair Dipole-dipole (tosyl groups) Not reported
1,6-Anhydro-β-D-mannopyranose (anhMAN) 1C4 boat Hydrogen bonding Tg = 120°C (at 0.1 MPa)
2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose (ac-anhGLU) 4C1 chair Van der Waals Tg = 50°C (at 0.1 MPa)
  • Key Findings: Tosyl groups stabilize the 4C1 chair conformation, whereas polar azido or amino substituents force boat conformations . Hydrogen-bonded systems (e.g., anhMAN) exhibit higher fragility and pressure-dependent Tg shifts compared to van der Waals systems (e.g., ac-anhGLU) .

Preparation Methods

Direct Tosylation of 1,6-Anhydro-β-D-glucopyranose

The most widely reported method involves the stepwise tosylation of 1,6-anhydro-β-D-glucopyranose (levoglucosan) using p-toluenesulfonyl chloride (TsCl) under basic conditions.

Reaction Conditions and Optimization

  • Substrates :

    • 1,6-Anhydro-β-D-glucopyranose (CAS 498-07-7)

    • p-Toluenesulfonyl chloride (TsCl, CAS 98-59-9)

  • Base : Pyridine (acts as both base and solvent).

  • Solvent : Anhydrous toluene or dichloromethane.

  • Temperature : 0°C to 20°C (prevents side reactions).

  • Atmosphere : Inert (N₂ or Ar) to avoid moisture.

  • Reaction Time : 23–48 hours.

The reaction proceeds via nucleophilic attack of the hydroxyl groups at C-2 and C-4 on TsCl, facilitated by pyridine’s dual role in deprotonation and HCl scavenging.

Yield and Byproducts

  • Yield : 40–46%.

  • Byproducts :

    • Mono-tosylated isomers (e.g., 2-O-tosyl or 4-O-tosyl derivatives).

    • Over-tosylated products (e.g., 2,3,4-tri-O-tosyl).

Workup and Purification

  • Quenching : Cold aqueous HCl neutralizes excess pyridine.

  • Extraction : Ethyl acetate or dichloromethane separates the organic layer.

  • Washing : Sequential washes with water and NaHCO₃ remove acidic residues.

  • Crystallization : Isopropanol or ethanol yields white crystalline product.

Dibutylstannylene-Mediated Regioselective Tosylation

To enhance regioselectivity, the dibutylstannylene acetal intermediate method is employed, leveraging tin’s ability to coordinate specific hydroxyl groups.

Procedure

  • Formation of Stannylene Acetal :

    • 1,6-Anhydro-β-D-glucopyranose reacts with dibutyltin oxide in methanol under reflux.

    • Selective activation of C-2 and C-4 hydroxyls occurs via cyclic stannylene intermediate.

  • Tosylation :

    • TsCl is added at 0°C, targeting the activated positions.

    • Reaction completes within 4–6 hours.

Advantages

  • Regioselectivity : >90% preference for C-2 and C-4.

  • Yield : Improved to 60–70%.

Comparative Analysis of Methods

MethodConditionsYieldRegioselectivityKey Reference
Direct TosylationPyridine, toluene, 0–20°C, 23 h40–46%Moderate
Stannylene-MediatedDibutyltin oxide, TsCl, 0°C, 4–6 h60–70%High

Structural Characterization and Validation

Post-synthesis analysis confirms successful tosylation:

  • ¹H NMR :

    • Aromatic protons of tosyl groups at δ 7.2–7.8 ppm.

    • Anomeric proton (H-1) at δ 5.3 ppm (β-configuration).

  • ¹³C NMR :

    • Tosyl carbonyl carbons at δ 145–165 ppm.

  • Mass Spectrometry :

    • [M+H]⁺ peak at m/z 471.5.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C-3 require controlled stoichiometry (2.2 eq TsCl).

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but risk side reactions.

  • Temperature : Prolonged reactions at >25°C lead to decomposition.

Q & A

Q. What are the key synthetic routes for preparing 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose, and how do reaction conditions influence product purity?

The compound is synthesized via selective tosylation of 1,6-anhydro-β-D-glucopyranose. A critical step involves the ammonolysis reaction, where treatment with methanolic ammonia at 0 °C yields 1,6-anhydro-2,4-diamino derivatives alongside monoamino byproducts . Reaction conditions (e.g., temperature, solvent polarity) significantly impact selectivity: lower temperatures favor diamino product formation, while incomplete reactions result in mixed derivatives. Purification typically employs silica gel chromatography (hexane:ethyl acetate gradients) to isolate the desired product .

Q. How do protecting groups like p-toluenesulfonyl (tosyl) influence the reactivity of the glucopyranose scaffold?

Tosyl groups at C-2 and C-4 act as electron-withdrawing leaving groups, activating the sugar ring for nucleophilic substitution. For example, in ammonolysis, the tosyl groups are displaced by amines, enabling access to 2,4-diamino-2,4-dideoxy derivatives . The rigidity of the 1,6-anhydro bridge restricts conformational flexibility, directing regioselectivity during substitutions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • HPLC : Quantifies degradation products under hydrothermal conditions (e.g., 200–240°C), identifying 1,6-anhydro-β-D-glucopyranose and its decomposition byproducts .
  • TLC : Monitors reaction progress (hexane:ethyl acetate 1:1, Rf = 0.55) .
  • Silica gel chromatography : Separates monoamino and diamino derivatives post-ammonolysis .

Advanced Research Questions

Q. How do polar 1,3-diaxial interactions affect the conformational dynamics of derivatives of this compound?

Strong 1,3-diaxial interactions between substituents (e.g., azido or ammonium groups) force the pyranose ring into non-chair conformations. For example, 2,4-diazido derivatives adopt a 1S0-skew form, while diammonium derivatives stabilize a 1,4B boat conformation . Computational studies (DFT) and neutron diffraction confirm these distortions, which are critical for predicting reactivity in glycosylation or polymer synthesis .

Q. What kinetic models describe the hydrothermal degradation of this compound, and how do they inform stability in biopolymer applications?

Under hydrothermal conditions (200–240°C), degradation follows pseudo-first-order kinetics, with activation energies derived from Arrhenius plots. A two-step model accounts for both formation (via cellulose hydrothermolysis) and decomposition (to levoglucosan and furans). HPLC tracks time-dependent concentration changes, enabling rate constant calculations . This data is vital for optimizing biomass conversion processes.

Q. How does enzymatic phosphorylation of this compound occur in microbial systems, and what role does levoglucosan kinase play?

Levoglucosan kinase in Ascomycetes fungi phosphorylates the 6-hydroxyl group of 1,6-anhydro-β-D-glucopyranose derivatives to glucose-6-phosphate, bypassing hydrolysis. This ATP-dependent reaction is distinct from hexokinase activity, confirmed via ion-exchange chromatography and gel electrophoresis . The pathway enables microbial utilization of anhydrosaccharides as carbon sources.

Q. What methodological challenges arise in resolving conformational isomers using Raman optical activity (ROA) spectroscopy?

ROA spectra are sensitive to chair↔boat transitions and solvent effects. Explicit solvation (e.g., water molecules) shifts vibrational modes, requiring hybrid QM/MM simulations for accurate assignments. Overlaps of conformer spectra (e.g., chair vs. skew) complicate interpretation, necessitating temperature-controlled experiments and COSMO continuum models .

Data Contradictions and Resolution

Q. Discrepancies in ammonolysis yields: How do competing pathways explain monoamino vs. diamino product ratios?

reports diamino derivatives as major products (at 0 °C), while notes competing monoamino byproducts under suboptimal conditions. Steric hindrance from the 1,6-anhydro bridge slows sequential substitutions, favoring partial reactions at higher temperatures. Kinetic studies (e.g., time-resolved NMR) are recommended to map intermediate trapping .

Q. Conflicting reports on the biological activity of diamino derivatives: Are these due to conformational variability?

Diamino derivatives exhibit divergent bioactivities (e.g., antimicrobial vs. inert), attributed to conformational locking in boat forms (1,4B) that alter binding to microbial targets. X-ray crystallography of derivatives like 2,4-diamino-1,6-anhydroglucopyranose resolves these structural nuances .

Methodological Recommendations

  • Stereochemical analysis : Combine ROA with neutron diffraction to resolve ambiguous chair/boat equilibria.
  • Kinetic profiling : Use high-pressure DSC to study thermal degradation under industrial processing conditions.
  • Enzymatic assays : Employ <sup>13</sup>C-labeled substrates (e.g., Sucrose-(glucose-1-<sup>13</sup>C)) to track metabolic pathways .

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